

2-Hydroxy-3,6-dimethylbenzaldehyde chemical properties

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Compound Name: 2-Hydroxy-3,6-dimethylbenzaldehyde

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An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,6-dimethylbenzaldehyde

Abstract: **2-Hydroxy-3,6-dimethylbenzaldehyde** is a substituted salicylaldehyde, a class of aromatic compounds that serve as pivotal intermediates in organic synthesis. The strategic placement of hydroxyl, aldehyde, and methyl functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, ligands for coordination chemistry, and molecules of pharmaceutical interest. This guide provides a comprehensive exploration of the chemical properties of **2-Hydroxy-3,6-dimethylbenzaldehyde**, focusing on its synthesis, reactivity, and spectroscopic characterization. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its application in a laboratory setting.

Introduction and Molecular Overview

Substituted salicylaldehydes are a cornerstone of modern synthetic chemistry, widely employed as building blocks for fragrances, pharmaceuticals, and agrochemicals.^[1] **2-Hydroxy-3,6-dimethylbenzaldehyde** (CAS No: 52135-30-3), a derivative of this class, is distinguished by its specific substitution pattern which influences its electronic properties and steric environment. The presence of an electron-donating hydroxyl group and two methyl groups, ortho and meta to the formyl group, governs its reactivity in condensation, etherification, and electrophilic

substitution reactions. A key structural feature is the pronounced intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde, which significantly impacts its physical and spectroscopic properties.[2]

Table 1: Physicochemical Properties of **2-Hydroxy-3,6-dimethylbenzaldehyde**

Property	Value	Source
CAS Number	52135-30-3	N/A
Molecular Formula	C ₉ H ₁₀ O ₂	[3]
Molecular Weight	150.17 g/mol	[3]
IUPAC Name	2-hydroxy-3,6-dimethylbenzaldehyde	N/A
Appearance	Expected to be a solid	[4]

Synthesis of 2-Hydroxy-3,6-dimethylbenzaldehyde

The synthesis of salicylaldehydes is typically achieved through the ortho-selective formylation of the corresponding phenol.[2] Classical methods include the Reimer-Tiemann and Duff reactions; however, these often suffer from moderate yields and a lack of regioselectivity.[1][2][5] A more efficient and highly regioselective method involves the formylation of a phenol magnesium salt. The Casnati-Skattebøl ortho-formylation, which utilizes paraformaldehyde in the presence of magnesium chloride and a tertiary amine base like triethylamine, is a robust and scalable approach.[6][7] This method ensures exclusive formylation at the ortho position to the hydroxyl group.

Causality of the Ortho-Formylation Protocol

The high ortho-selectivity of the magnesium chloride-mediated formylation is attributed to the formation of a magnesium phenoxide chelate. Triethylamine acts as a base to deprotonate the phenol, which then coordinates with the MgCl₂. This magnesium-phenol complex directs the electrophilic attack of formaldehyde (generated from paraformaldehyde) to the sterically accessible ortho position, facilitated by the pre-coordination of formaldehyde to the magnesium

center. This chelation control effectively blocks the para position and enhances the nucleophilicity of the ortho carbons.

Detailed Experimental Protocol: Ortho-Formylation of 2,5-Dimethylphenol

This protocol describes the synthesis of **2-Hydroxy-3,6-dimethylbenzaldehyde** from its precursor, 2,5-dimethylphenol.

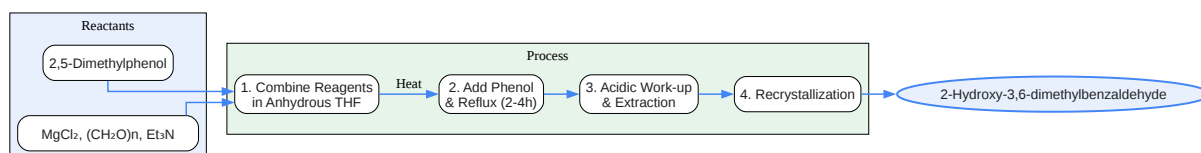
Materials:

- 2,5-Dimethylphenol
- Anhydrous Magnesium Chloride (MgCl_2)
- Paraformaldehyde
- Triethylamine (Et_3N)
- Anhydrous Tetrahydrofuran (THF)
- 1 N Hydrochloric Acid (HCl)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane (for recrystallization)

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottomed flask purged with argon, combine anhydrous MgCl_2 (1.2 equivalents) and paraformaldehyde (3 equivalents).
- **Solvent and Base Addition:** Add anhydrous THF via syringe to the flask. Stir the resulting suspension and add triethylamine (2 equivalents) dropwise.

- Substrate Addition: Add a solution of 2,5-dimethylphenol (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Reaction: Heat the mixture to reflux (approximately 70-75°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling to room temperature, add diethyl ether to the reaction mixture. Transfer the organic phase to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).[6]
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
- Purification: The resulting crude product can be purified by recrystallization from hexane to yield pure **2-Hydroxy-3,6-dimethylbenzaldehyde**. [6]



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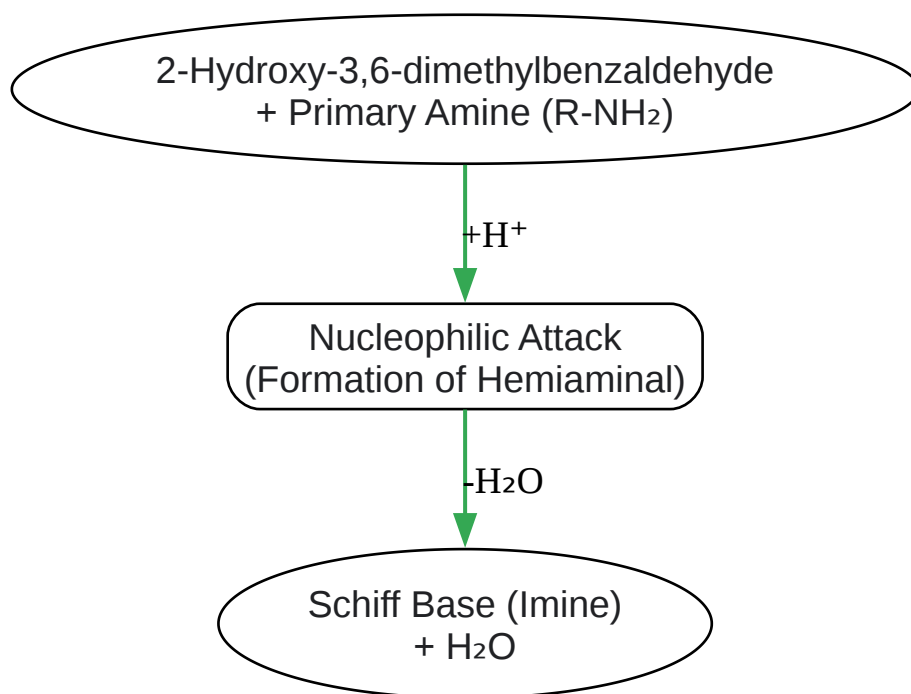
Caption: Workflow for the ortho-formylation of 2,5-dimethylphenol.

Chemical Reactivity and Mechanistic Pathways

The reactivity of **2-Hydroxy-3,6-dimethylbenzaldehyde** is dominated by the interplay between the aldehyde and hydroxyl functional groups.

Reactions of the Aldehyde Group

- **Schiff Base Formation:** The aldehyde functionality readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases.[8][9] This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[8] These Schiff bases, particularly those derived from diamines like ethylenediamine (forming salen-type ligands), are exceptional chelating agents for various metal ions.[2]



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Caption: Mechanism of Schiff base formation from the title compound.

- **Aldol and Knoevenagel Condensations:** It can participate in base-catalyzed aldol-type condensations. For instance, reaction with active methylene compounds like malononitrile or diethyl malonate leads to the formation of chromene and coumarin derivatives, respectively. [2][10] The Perkin synthesis, a condensation with acetic anhydride, is a classic route to coumarins.[2]
- **Oxidation (Dakin Reaction):** Treatment with hydrogen peroxide in a basic medium can oxidize the aldehyde group, leading to its replacement by a hydroxyl group via the Dakin reaction, which would yield a dimethyl-substituted catechol.[2]

Reactions of the Phenolic Hydroxyl Group

- Etherification: The hydroxyl group can be alkylated to form ethers. A notable example is the Rap-Stoermer condensation, where reaction with chloroacetic acid followed by cyclization yields a benzofuran derivative.^[2]

Intramolecular Hydrogen Bonding

The ortho positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond.^[2] This interaction increases the compound's stability, influences its conformation by locking the functional groups in a planar arrangement, and has significant spectroscopic consequences, such as the pronounced downfield chemical shift of the hydroxyl proton in ¹H NMR spectra.

Spectroscopic Profile

The structural features of **2-Hydroxy-3,6-dimethylbenzaldehyde** give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
^1H NMR	-OH proton	δ 11.0 - 12.0 ppm (s, 1H)	Deshielded due to strong intramolecular H-bonding.[4][11]
-CHO proton	δ 9.8 - 10.1 ppm (s, 1H)	Typical range for aromatic aldehyde protons.[4][11]	
Aromatic protons	δ 6.5 - 7.5 ppm (m, 2H)	Region for substituted benzene ring protons.	
Methyl protons	δ 2.2 - 2.5 ppm (s, 6H)	Two singlets for the two non-equivalent methyl groups.[4]	
^{13}C NMR	C=O (aldehyde)	δ 190 - 195 ppm	Characteristic for aldehyde carbonyl carbon.
C-OH (aromatic)	δ 155 - 160 ppm	Aromatic carbon attached to the hydroxyl group.	
Aromatic Carbons	δ 115 - 140 ppm	Range for other carbons in the substituted ring.	
Methyl Carbons	δ 15 - 25 ppm	Typical range for methyl groups on an aromatic ring.	
IR (cm^{-1})	O-H stretch	3100 - 3300 (broad)	Broadened due to intramolecular hydrogen bonding.
C=O stretch	1650 - 1670	Lower frequency due to conjugation and H-bonding.	

C=C stretch	1580 - 1620	Aromatic ring vibrations.
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Note: Predicted values are based on data for structurally similar compounds like 2-hydroxy-3-methylbenzaldehyde and 2,4-dimethyl-6-hydroxybenzaldehyde.[4][12]

Applications in Research and Drug Development

The versatile chemical nature of **2-Hydroxy-3,6-dimethylbenzaldehyde** makes it a valuable intermediate in several research domains.

- **Ligand Synthesis:** Its ability to form stable Schiff base complexes is exploited in the development of catalysts for asymmetric synthesis and in the creation of metal-based sensors.
- **Heterocyclic Chemistry:** It serves as a precursor for a variety of oxygen-containing heterocycles, such as coumarins and benzofurans, which form the core structure of many biologically active compounds.[2][10]
- **Medicinal Chemistry:** Salicylaldehyde derivatives are scaffolds for synthesizing novel therapeutic agents. The corresponding hydrazones have shown promise as potent antifungal agents with low mammalian cell toxicity.[8][9] The functional groups on **2-Hydroxy-3,6-dimethylbenzaldehyde** allow for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

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